molecular formula C13H11ClN2O B8229761 4'-Chloro-[1,1'-biphenyl]-4-carbohydrazide

4'-Chloro-[1,1'-biphenyl]-4-carbohydrazide

Cat. No.: B8229761
M. Wt: 246.69 g/mol
InChI Key: BUMWFTWCZTZWNS-UHFFFAOYSA-N
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Description

4’-Chloro-[1,1’-biphenyl]-4-carbohydrazide is an organic compound with the molecular formula C13H11ClN2O It is a derivative of biphenyl, where a chlorine atom is substituted at the 4-position of one phenyl ring, and a carbohydrazide group is attached to the 4-position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-[1,1’-biphenyl]-4-carbohydrazide typically involves a multi-step process. One common method starts with the Suzuki coupling reaction between 4-chlorophenylboronic acid and 4-bromobiphenyl to form 4’-chloro-[1,1’-biphenyl]. This intermediate is then subjected to a hydrazinolysis reaction with hydrazine hydrate to yield the final product, 4’-Chloro-[1,1’-biphenyl]-4-carbohydrazide .

Industrial Production Methods

In an industrial setting, the production of 4’-Chloro-[1,1’-biphenyl]-4-carbohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The Suzuki coupling reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The hydrazinolysis step is performed under reflux conditions to ensure complete conversion of the intermediate to the final product .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-[1,1’-biphenyl]-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’-Chloro-[1,1’-biphenyl]-4-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Chloro-[1,1’-biphenyl]-4-carbohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Chloro-[1,1’-biphenyl]-4-carbohydrazide is unique due to the presence of both a chlorine atom and a carbohydrazide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(4-chlorophenyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(17)16-15/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMWFTWCZTZWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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